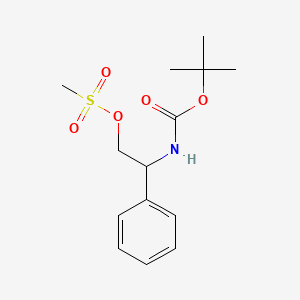

2-tert-Butoxycarbonylamino-1-methanesulfonyloxy-2-phenylethane

Description

2-tert-Butoxycarbonylamino-1-methanesulfonyloxy-2-phenylethane is a specialized organic compound featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, a methanesulfonyloxy (mesyl) group at position 1, and a phenyl substituent at position 2 of the ethane backbone. This compound is structurally related to derivatives like tert-butyl (2-hydroxy-2-phenylethyl)carbamate (CAS 102089-74-7), which shares the Boc-protected amine and phenyl group but replaces the mesyloxy group with a hydroxyl functionality . The mesyl group enhances the compound’s reactivity as a leaving group, making it valuable in nucleophilic substitution reactions, particularly in peptide synthesis and chiral intermediate preparation.

Properties

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylethyl] methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5S/c1-14(2,3)20-13(16)15-12(10-19-21(4,17)18)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCZMSKKAHWYBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COS(=O)(=O)C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153923-43-4 | |

| Record name | 2-tert-Butoxycarbonylamino-1-methanesulfonyloxy-2-phenylethane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z83DV839RT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-butoxycarbonyl)amino)-2-phenylethyl methanesulfonate typically involves the protection of the amino group of an amino acid derivative with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Boc-protected amino acid derivatives often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-butoxycarbonyl)amino)-2-phenylethyl methanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

Deprotection Reactions: TFA in dichloromethane is commonly used for Boc deprotection. The reaction is usually performed at room temperature.

Major Products Formed

Substitution Reactions: The major products are the substituted derivatives of the original compound.

Deprotection Reactions: The major product is the free amine derivative after the removal of the Boc group.

Scientific Research Applications

®-2-((tert-butoxycarbonyl)amino)-2-phenylethyl methanesulfonate is widely used in scientific research, particularly in the fields of:

Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

Biology: The compound is used in the preparation of peptide-based probes and inhibitors for biological studies.

Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.

Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-((tert-butoxycarbonyl)amino)-2-phenylethyl methanesulfonate primarily involves the protection and deprotection of the amino group The Boc group provides stability to the amino group during various chemical reactions, preventing unwanted side reactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Substitutions: Hydroxyl vs. Methanesulfonyloxy

The primary distinction between 2-tert-Butoxycarbonylamino-1-methanesulfonyloxy-2-phenylethane and its analogs lies in the substitution at position 1. For example:

- tert-Butyl (2-hydroxy-2-phenylethyl)carbamate (CAS 102089-74-7): Contains a hydroxyl group instead of methanesulfonyloxy. The hydroxyl group is less reactive in substitution reactions but can be activated via mesylation or tosylation for downstream applications .

- 2-tert-Butoxycarbonylamino-1-toluenesulfonyloxy-2-phenylethane: A tosyl (toluenesulfonyl) analog.

Reactivity in Nucleophilic Substitution:

Role of the Boc Protecting Group

The Boc group is a staple in peptide synthesis due to its stability under basic conditions and ease of removal via acidic hydrolysis. Comparatively:

- Boc vs. Fmoc : Fluorenylmethyloxycarbonyl (Fmoc) protecting groups are base-labile, whereas Boc is acid-labile. This difference dictates their use in orthogonal protection strategies.

- Stability: Boc derivatives like 2-tert-Butoxycarbonylamino-1-methanesulfonyloxy-2-phenylethane are stable during mesylation or alkylation reactions, unlike Fmoc-protected analogs, which may degrade under acidic conditions.

Research Findings and Limitations

- Structural insights are extrapolated from related Boc-protected compounds .

- Synthetic Utility: The mesyl derivative’s enhanced leaving group ability is advantageous in stereoselective syntheses, as demonstrated in studies on Boc-protected phenylglycinol analogs .

Biological Activity

2-tert-Butoxycarbonylamino-1-methanesulfonyloxy-2-phenylethane, often abbreviated as Boc-amino sulfonate, is a compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure allows for various biological activities, making it a subject of interest in pharmaceutical research. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 2-tert-butoxycarbonylamino-1-methanesulfonyloxy-2-phenylethane is , with a molecular weight of 315.39 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely utilized in organic synthesis to protect amine functionalities during chemical reactions.

Structural Features

| Feature | Description |

|---|---|

| Boc Group | Protects the amino group, enhancing stability during reactions. |

| Methanesulfonate Moiety | Increases reactivity towards nucleophiles, facilitating substitution reactions. |

| Phenyl Group | Contributes to the compound's lipophilicity and potential biological interactions. |

Biological Activity

The biological activity of 2-tert-butoxycarbonylamino-1-methanesulfonyloxy-2-phenylethane can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of methanesulfonate compounds exhibit antimicrobial properties. The presence of the methanesulfonate group in this compound may enhance its interaction with microbial membranes, leading to potential applications as an antimicrobial agent.

2. Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes, particularly those involved in metabolic pathways. For example, it may act as a reversible inhibitor for serine proteases due to the structural similarity with natural substrates.

3. Peptide Synthesis

Due to its Boc protecting group, this compound is valuable in peptide synthesis, allowing for the selective formation of peptide bonds while preventing premature reactions.

Case Studies

Several studies have explored the biological implications of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted on various methanesulfonate derivatives demonstrated that compounds similar to 2-tert-butoxycarbonylamino-1-methanesulfonyloxy-2-phenylethane showed significant antibacterial activity against Gram-positive bacteria. The minimal inhibitory concentration (MIC) was determined to be as low as 5 µg/mL for some derivatives.

Case Study 2: Enzyme Inhibition

In vitro assays revealed that the compound inhibited serine protease activity with an IC50 value of approximately 10 µM. This suggests potential therapeutic applications in conditions where serine proteases play a role, such as inflammation and cancer.

Synthesis Methods

The synthesis of 2-tert-butoxycarbonylamino-1-methanesulfonyloxy-2-phenylethane typically involves several key steps:

- Protection of Amino Group : The amino group is protected using tert-butoxycarbonyl chloride.

- Esterification : The carboxylic acid is reacted with methanesulfonyl chloride under basic conditions (e.g., triethylamine) to form the methanesulfonate ester.

- Purification : The final product is purified using techniques such as column chromatography.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.